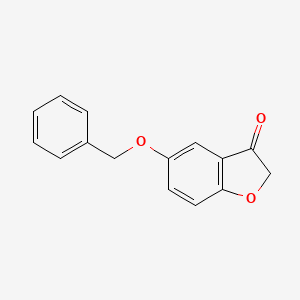

![molecular formula C52H50Cl2N4O4P2Ru B6352424 DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95% CAS No. 821793-36-6](/img/structure/B6352424.png)

DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

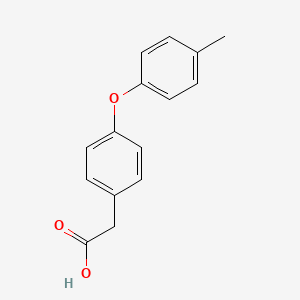

This compound is a ruthenium complex with several ligands attached, including diphenylphosphino groups and a bipyrrole group. These types of complexes are often used in catalysis and other chemical reactions .

Molecular Structure Analysis

The structure of this compound would likely be determined by the arrangement of the ligands around the ruthenium center. The exact structure would depend on the specific synthesis conditions and the nature of the ligands .Chemical Reactions Analysis

Ruthenium complexes are often used as catalysts in a variety of chemical reactions. The specific reactions that this compound could catalyze would depend on the nature of the ligands and the overall structure of the complex .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the nature of the ligands. For example, the compound’s solubility, melting point, and reactivity could vary widely .Applications De Recherche Scientifique

Catalytic Applications in Asymmetric Hydrogenation

Ruthenium complexes incorporating chiral diphosphinite ligands, similar in structure to the specified compound, have been explored for their catalytic properties in asymmetric hydrogenation reactions. These complexes demonstrate the ability to catalyze the hydrogenation of ketones to alcohols with varying degrees of enantiomeric excess, indicating their potential in synthetic organic chemistry for producing chiral molecules (Falshaw et al., 2007).

Anticancer and Antimicrobial Activities

Ruthenium(II) complexes, including those with structures related to the compound , have shown promising results in in vitro studies for their cytotoxicity against cancer cell lines and antimicrobial activity. For instance, ruthenium(II) complexes with diclofenac and other ligands have been evaluated against lung and breast tumor cells, showcasing significant cytotoxicity which underscores their potential as therapeutic agents (Oliveira et al., 2020).

Role in Asymmetric Cyclopropanation

The study of chiral dicationic bis(aqua) complexes of ruthenium, which share similarity with the specified compound, has been reported to facilitate asymmetric cyclopropanation reactions. Although the yields and enantioselectivity were modest, these findings contribute to the field of asymmetric synthesis, suggesting the utility of such complexes in organic transformations (Bonaccorsi et al., 2006).

Interaction with Biological Molecules

Ruthenium complexes have been extensively investigated for their interaction with biological molecules, such as DNA and proteins. The understanding of these interactions is crucial for the development of metal-based drugs, offering insights into their mode of action at the molecular level. For example, ruthenium(II) complexes with clotrimazole and diphenylphosphine ligands have shown to bind with DNA and bovine serum albumin (BSA), indicating their potential applications in chemotherapy and as probes for studying biological systems (Colina-Vegas et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

dichlororuthenium;1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4P2.C14H16N2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h5-26H,1-4H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMYBLAYOREDRA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H50Cl2N4O4P2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)

![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)